molecular formula C15H18IN3O2 B3848088 N-cyclohexyl-N'-[(E)-(4-iodophenyl)methylideneamino]oxamide

N-cyclohexyl-N'-[(E)-(4-iodophenyl)methylideneamino]oxamide

Cat. No.: B3848088
M. Wt: 399.23 g/mol
InChI Key: GYUUFVZPMBCUNS-LICLKQGHSA-N
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Description

N-cyclohexyl-N’-[(E)-(4-iodophenyl)methylideneamino]oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a cyclohexyl group and an iodophenyl group attached to an oxamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-[(E)-(4-iodophenyl)methylideneamino]oxamide typically involves the reaction of cyclohexylamine with 4-iodobenzaldehyde to form an imine intermediate. This intermediate is then reacted with oxalic acid dihydrazide to yield the final product. The reaction conditions generally include:

  • Formation of Imine Intermediate

      Reagents: Cyclohexylamine, 4-iodobenzaldehyde

      Solvent: Ethanol or methanol

      Temperature: Room temperature

      Reaction Time: 2-4 hours

  • Formation of Final Product

      Reagents: Imine intermediate, oxalic acid dihydrazide

      Temperature: Reflux conditions

      Reaction Time: 6-8 hours

Industrial Production Methods

Industrial production methods for N-cyclohexyl-N’-[(E)-(4-iodophenyl)methylideneamino]oxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-[(E)-(4-iodophenyl)methylideneamino]oxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.

    Substitution: Amines, thiols; organic solvents like dichloromethane or acetonitrile; room temperature to reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxamides with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxamides with new functional groups replacing the iodine atom.

Scientific Research Applications

N-cyclohexyl-N’-[(E)-(4-iodophenyl)methylideneamino]oxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-[(E)-(4-iodophenyl)methylideneamino]oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-cyclohexyl-N’-[(E)-(4-iodophenyl)methylideneamino]oxamide can be compared with other similar compounds, such as:

    N-cyclohexyl-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide: Similar structure but with a propan-2-yl group instead of an iodine atom.

    N-cyclohexyl-N’-[(E)-(4-bromophenyl)methylideneamino]oxamide: Similar structure but with a bromine atom instead of an iodine atom.

    N-cyclohexyl-N’-[(E)-(4-chlorophenyl)methylideneamino]oxamide: Similar structure but with a chlorine atom instead of an iodine atom.

The uniqueness of N-cyclohexyl-N’-[(E)-(4-iodophenyl)methylideneamino]oxamide lies in the presence of the iodophenyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-cyclohexyl-N'-[(E)-(4-iodophenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18IN3O2/c16-12-8-6-11(7-9-12)10-17-19-15(21)14(20)18-13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H,18,20)(H,19,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUUFVZPMBCUNS-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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